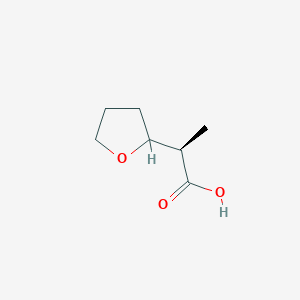
(2R)-2-(Oxolan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Oxolan-2-yl)propanoic acid, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cyclic amino acid that is used in various scientific research applications. OTC has been found to have potential therapeutic effects in treating various diseases and disorders, including diabetes, obesity, and cancer.
Wirkmechanismus
OTC exerts its therapeutic effects through various mechanisms of action. It has been found to activate the Nrf2 pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. OTC also activates AMPK, a key regulator of energy metabolism, which helps to improve glucose tolerance and insulin sensitivity. Additionally, OTC has been found to inhibit the mTOR pathway, which plays a critical role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
OTC has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve glucose tolerance and insulin sensitivity, and inhibit the growth of cancer cells. OTC has also been found to improve mitochondrial function and increase energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
OTC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. OTC is also stable and can be stored for long periods without degradation. However, one limitation of OTC is that it may have non-specific effects on other cellular pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on OTC. One area of interest is the potential therapeutic effects of OTC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. OTC has been found to improve mitochondrial function, which may be beneficial in these diseases. Another area of interest is the potential use of OTC as a chemopreventive agent in cancer. OTC has been found to inhibit the growth of cancer cells and induce apoptosis, which may be useful in preventing the development of cancer. Further research is also needed to determine the optimal dosage and treatment duration of OTC in various diseases and disorders.
Conclusion:
In conclusion, (2R)-2-(Oxolan-2-yl)propanoic acid, also known as OTC, is a cyclic amino acid that has potential therapeutic effects in various diseases and disorders. OTC can be synthesized through a simple reaction and has been extensively studied for its scientific research applications. OTC exerts its therapeutic effects through various mechanisms of action and has several biochemical and physiological effects. Although OTC has advantages for lab experiments, it also has limitations that need to be considered. Further research is needed to determine the full potential of OTC in various diseases and disorders.
Synthesemethoden
OTC can be synthesized through the reaction of cysteine and α-ketoglutaric acid. The reaction produces a cyclic intermediate, which is then hydrolyzed to form OTC. The synthesis method of OTC is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
OTC has been extensively studied for its potential therapeutic effects in various diseases and disorders. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. OTC has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Eigenschaften
IUPAC Name |
(2R)-2-(oxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUJCMUQMZXIJQ-LWOQYNTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


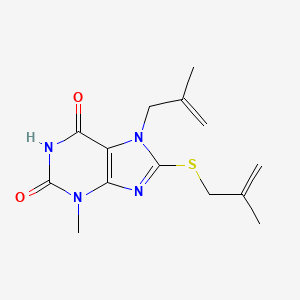
![ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate](/img/structure/B3002471.png)
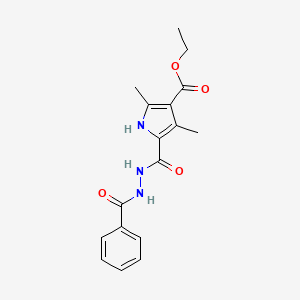
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3002476.png)

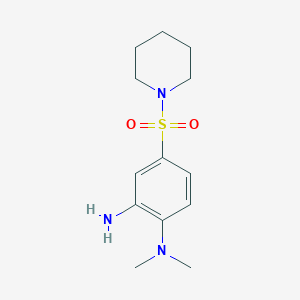
methanone](/img/structure/B3002482.png)
![diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3002483.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)
![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B3002485.png)

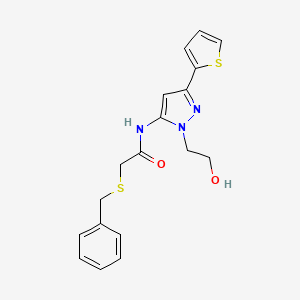
![N-(3-chlorophenyl)-2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B3002488.png)